molecular formula C20H26N2O6S B148703 Quinidine bisulfate CAS No. 747-45-5

Quinidine bisulfate

Cat. No.: B148703
CAS No.: 747-45-5
M. Wt: 422.5 g/mol
InChI Key: AKYHKWQPZHDOBW-VJAUXQICSA-N
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Description

Quinidine bisulfate is a pharmaceutical compound primarily used as an antiarrhythmic agent. It is a diastereomer of quinine, which is derived from the bark of the cinchona tree. This compound is known for its ability to treat heart rhythm disturbances by prolonging the action potential duration and the QT interval on the electrocardiogram .

Mechanism of Action

Target of Action

Quinidine bisulfate primarily targets the sodium channels in Purkinje fibers . These fibers play a crucial role in the conduction system of the heart, transmitting electrical impulses that regulate the heart’s rhythm.

Mode of Action

This compound works by blocking the fast inward sodium current (I Na) . This blockage is known as a ‘use dependent block’, meaning that the block increases at higher heart rates and decreases at lower heart rates . By blocking these channels, this compound prolongs the cellular action potential, thereby affecting the electrical activity of the heart .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac conduction system . By blocking sodium channels, this compound slows the conduction of electrical impulses through the heart. This can help to restore normal sinus rhythm and treat conditions such as atrial fibrillation and flutter, and ventricular arrhythmias .

Pharmacokinetics

This compound has a bioavailability of 70-85% . It is metabolized in the liver, with 50-90% of the drug undergoing metabolism . The elimination half-life of this compound is approximately 6-8 hours . About 20% of the drug is excreted unchanged via the urine .

Result of Action

The primary result of this compound’s action is the restoration of normal sinus rhythm in the heart . It is used to treat atrial fibrillation and flutter, and ventricular arrhythmias . It should be noted that this compound has been associated with an increased risk of mortality due to its side effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the drug’s efficacy and stability due to potential drug-drug interactions . Additionally, individual patient factors such as age, liver function, and kidney function can also impact the drug’s action .

Biochemical Analysis

Biochemical Properties

Quinidine bisulfate plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the fast inward sodium current (I_Na), where this compound blocks these channels in a use-dependent manner . Additionally, it affects the slow inward calcium current (I_Ca) and the delayed potassium rectifier currents (I_Kr and I_Ks) . These interactions are crucial for its antiarrhythmic effects, as they help stabilize the cardiac cell membrane and prevent abnormal electrical activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It prolongs the cardiac action potential, thereby affecting the QT interval on the electrocardiogram (ECG) . This prolongation can lead to changes in cell signaling pathways that regulate heart rhythm. This compound also impacts gene expression related to ion channel regulation and cellular metabolism, ensuring the proper functioning of cardiac cells .

Molecular Mechanism

The molecular mechanism of this compound involves its action on ion channels. It primarily inhibits the fast inward sodium current (I_Na), which is essential for the initiation and propagation of action potentials in cardiac cells . Additionally, it blocks the slow inward calcium current (I_Ca) and the delayed potassium rectifier currents (I_Kr and I_Ks), leading to a prolonged action potential duration . These actions help stabilize the cardiac cell membrane and prevent arrhythmias.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly absorbed and reaches peak levels within 1 hour when administered in conventional dosage forms . Sustained-release formulations provide a more stable concentration over time, reducing fluctuations in drug levels . Long-term studies have shown that this compound can maintain its antiarrhythmic effects with consistent dosing, although its stability and degradation can vary depending on storage conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs, dosages of 5–10 mg/kg intravenously every 6 hours or 6–20 mg/kg orally every 6–8 hours have been used . In horses, a dosage of 22 mg/kg orally every 2 hours is common . Higher doses can lead to toxic effects, including gastrointestinal disturbances and cardiac toxicity . It is essential to monitor dosage carefully to avoid adverse effects.

Metabolic Pathways

This compound is metabolized primarily in the liver, with the major metabolite being 3-hydroxy-quinidine . This metabolite has a larger volume of distribution and a longer elimination half-life compared to this compound . The metabolic pathways involve cytochrome P450 enzymes, which facilitate the conversion of this compound to its metabolites . These pathways are crucial for the drug’s clearance and overall pharmacokinetics.

Transport and Distribution

This compound is widely distributed in various tissues and has a high protein binding affinity . It is transported within cells and tissues through passive diffusion and active transport mechanisms . The compound’s distribution is influenced by its lipophilicity and the presence of transport proteins that facilitate its movement across cell membranes . This distribution is essential for its therapeutic effects and bioavailability.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane . It targets ion channels on the cell membrane, where it exerts its antiarrhythmic effects . Post-translational modifications and targeting signals direct this compound to specific compartments within the cell, ensuring its proper localization and function . This localization is critical for its ability to modulate ion channel activity and stabilize cardiac cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinidine bisulfate can be synthesized from quinine through a series of chemical reactions. The process typically involves the following steps:

    Isolation of Quinine: Quinine is extracted from the bark of the cinchona tree.

    Conversion to Quinidine: Quinine is converted to quinidine through a stereochemical inversion process.

    Formation of this compound: Quinidine is then reacted with sulfuric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction of quinine followed by its conversion to quinidine and subsequent reaction with sulfuric acid. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Quinidine bisulfate undergoes various chemical reactions, including:

    Oxidation: Quinidine can be oxidized to form quinidine N-oxide.

    Reduction: Quinidine can be reduced to form dihydroquinidine.

    Substitution: Quinidine can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

Quinidine bisulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Quinine: A diastereomer of quinidine, primarily used as an antimalarial agent.

    Procainamide: Another class IA antiarrhythmic agent with similar electrophysiological effects.

    Disopyramide: A class IA antiarrhythmic agent with similar uses but different side effect profiles.

Uniqueness: Quinidine bisulfate is unique due to its dual role as an antiarrhythmic and antimalarial agent. Its ability to prolong the action potential duration and QT interval makes it particularly effective in treating specific types of arrhythmias. Additionally, its stereochemical relationship with quinine provides insights into the structure-activity relationships of these compounds .

Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13-,14-,19+,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYHKWQPZHDOBW-VJAUXQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020744
Record name Quinidine bisulfate
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Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol.
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/, CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/, ... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/, REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/, For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page.
Record name QUINIDINE SULFATE
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Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/
Record name QUINIDINE SULFATE
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Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

CAS No.

747-45-5, 50-54-4
Record name Cinchonan-9-ol, 6′-methoxy-, (9S)-, sulfate (1:1)
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Record name Quinidine sulfate
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Record name Quinidine bisulfate
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Record name Cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (1:1)
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Record name Quinidine sulphate
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Record name Quinidine hydrogen sulphate
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Record name QUINIDINE BISULFATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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